Sodium picosulfate monohydrate

Description

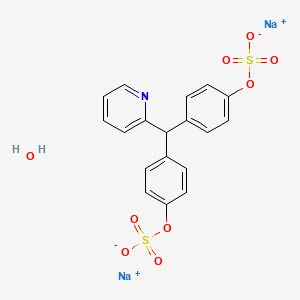

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYUVJHZGPGDSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156700 | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307301-38-7 | |

| Record name | Sodium picosulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PICOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Effects of Sodium Picosulfate Monohydrate on Intestinal Epithelial Cells

This document provides a comprehensive technical examination of sodium picosulfate monohydrate's interaction with the intestinal epithelium. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a surface-level description of its laxative effects to explore the underlying cellular and molecular mechanisms. We will dissect the journey of this compound from a prodrug to its active form and detail its subsequent impact on colonocyte function, including ion transport, barrier integrity, and cellular homeostasis. Furthermore, this guide furnishes detailed, field-tested methodologies for the robust investigation of these effects in a laboratory setting.

Pharmacological Profile and Requisite Bioactivation

Sodium picosulfate is a stimulant laxative belonging to the diphenylmethane derivative class, structurally related to bisacodyl. It is administered as a prodrug, which is a critical concept for understanding its site-specific action.[1] In its administered form, sodium picosulfate has no significant physiological effect and is minimally absorbed in the upper gastrointestinal tract.[1] Its therapeutic activity is entirely dependent on its metabolism by the gut microbiota, which localizes its effects primarily to the colon.[1]

The bioactivation process is not one of simple hydrolysis by common sulfatases. Instead, research has revealed that intestinal flora, such as Eubacterium species, utilize a novel sulfotransferase to convert sodium picosulfate into its active, de-sulfated metabolite: 4,4'-dihydroxydiphenyl-(2-pyridyl)methane, commonly known as BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane).[2][1][3][4] This enzymatic conversion is the rate-limiting step for the drug's action and ensures a targeted effect on the large intestine, where the bacterial concentration is highest.[3][4] Any factor that alters the colonic bacterial flora, such as the co-administration of broad-spectrum antibiotics, can decrease the efficacy of sodium picosulfate by inhibiting its conversion to the active drug, BHPM.[5]

Core Mechanisms of Action on Intestinal Epithelial Cells

The active metabolite, BHPM, exerts a dual effect on the colon: it stimulates motility and modulates fluid and electrolyte transport, leading to a potent laxative effect.[6][7][8]

Stimulation of Colonic Motility

BHPM acts directly on the colonic mucosa, where it is thought to stimulate sensory nerve endings within the intestinal wall.[9] This neuronal stimulation triggers an increase in the frequency and force of peristaltic contractions, propelling luminal contents through the colon.[9][6] This prokinetic effect is a hallmark of stimulant laxatives and is the primary mechanism for accelerating colonic transit.

Modulation of Epithelial Ion and Water Transport

A key action of BHPM at the cellular level is the alteration of ion transport across the colonic epithelium, which shifts the balance from net absorption to net secretion of fluid. This is achieved by inhibiting water and electrolyte absorption and actively promoting chloride secretion.[4][10]

The generally accepted model for epithelial chloride secretion involves the coordinated action of several channels and transporters:

-

Basolateral Ion Uptake : The Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1) on the basolateral membrane actively transports chloride from the bloodstream into the colonocyte.[11][12][13] The Na⁺/K⁺-ATPase maintains the sodium gradient that drives this process.

-

Apical Chloride Efflux : Chloride accumulates inside the cell and then exits into the intestinal lumen through apical chloride channels, primarily the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[11][12][13]

-

Electroneutrality : The movement of negatively charged chloride ions into the lumen creates a lumen-negative electrical potential, which drives the paracellular movement of sodium ions and, consequently, water into the lumen to maintain osmotic balance.[13]

BHPM is understood to stimulate this pathway, leading to a significant influx of water into the colon, which softens the stool and increases its volume, further contributing to the laxative effect.[6]

Effects on Epithelial Cell Proliferation and Barrier Integrity

The potential for stimulant laxatives to cause epithelial damage or alter cell turnover is a topic of significant interest. However, an in vivo study in rats investigating the long-term effects of sodium picosulfate found that it does not induce a statistically significant increase in the epithelial cell proliferation labeling index in the ileum or colon.[14] The study also noted that the proliferative pattern along the crypts remained unchanged.[14] This suggests that, at therapeutic doses, sodium picosulfate does not act as a mitogenic agent or cause significant disruption to the normal cycle of epithelial cell turnover. Data on its specific effects on tight junction proteins and overall intestinal barrier permeability are less defined and represent an area for future investigation.

Methodologies for Investigation

A multi-faceted approach using in vitro, ex vivo, and in vivo models is required to fully characterize the effects of sodium picosulfate and its metabolite BHPM on intestinal epithelial cells.

In Vitro Models: Cellular Assays

In vitro models are indispensable for dissecting specific cellular mechanisms in a controlled environment.[15] The Caco-2 cell line, a human colon adenocarcinoma line, is a widely used model as it differentiates into a polarized monolayer with well-defined tight junctions, mimicking the intestinal barrier.[16][17]

Table 1: Comparison of Common In Vitro Intestinal Models

| Model Type | Key Features | Advantages | Limitations |

| Caco-2 Monolayer | Forms polarized monolayer with tight junctions.[17] | Well-characterized, reproducible, suitable for transport and permeability studies.[17][18] | Colonic origin, long culture time (21 days), lacks mucus layer and other cell types.[15] |

| HT29-MTX Co-culture | Co-culture of Caco-2 with mucus-producing HT29-MTX cells. | More physiologically relevant by including a mucus layer. | Increased complexity, variability in mucus layer thickness. |

| Intestinal Organoids | 3D structures derived from stem cells containing multiple epithelial cell types.[19] | High physiological relevance, patient-specific models possible, contains diverse cell lineages.[19] | Complex culture, enclosed lumen can make transport studies difficult, higher cost. |

Protocol 1: Assessing Intestinal Barrier Integrity via Transepithelial Electrical Resistance (TER)

This protocol measures the electrical resistance across a cellular monolayer, providing a quantitative measure of barrier integrity. A decrease in TER indicates a disruption of tight junctions and increased paracellular permeability.

Objective: To determine if BHPM alters the barrier function of a Caco-2 epithelial monolayer.

Methodology:

-

Cell Culture: Seed Caco-2BBe cells onto porous polycarbonate membrane inserts (e.g., Transwell®, 0.4 µm pore size) at a density of 1 x 10⁵ cells/cm².[20]

-

Differentiation: Culture the cells for 21 days, replacing the medium every 2-3 days, to allow for full differentiation and formation of a tight monolayer.[16]

-

TER Measurement: a. Allow plates and measurement medium (e.g., HBSS) to equilibrate to room temperature. b. Use an epithelial volt/ohm meter (EVOM) with "chopstick" electrodes. Sterilize electrodes with 70% ethanol and rinse with sterile HBSS. c. Measure the resistance of a blank insert containing only medium to determine background resistance. d. Carefully replace the culture medium in both the apical and basolateral compartments with fresh, pre-warmed medium. e. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure electrodes are stationary and not touching the cell monolayer.[16] f. Record the resistance (Ω) once the reading stabilizes.

-

Experimental Treatment: a. After obtaining a stable baseline TER reading (typically >250 Ω·cm²), add BHPM to the apical compartment at various concentrations. Use a vehicle control (e.g., DMSO in medium) for comparison. b. Include a positive control for barrier disruption, such as EGTA, to validate the assay.

-

Data Analysis: a. Subtract the background resistance from all readings. b. Multiply the corrected resistance by the surface area of the insert to normalize the data (Ω·cm²). c. Monitor and record TER at various time points (e.g., 1, 4, 12, 24 hours) post-treatment. Plot TER as a function of time for each condition.

Ex Vivo Models: Intact Tissue Analysis

Ex vivo models, such as the Ussing chamber, use freshly excised intestinal tissue, preserving the native architecture and cellular diversity.[21][22] This provides a powerful system for studying integrated physiological responses to a drug.

Protocol 2: Measuring Ion Secretion using an Ussing Chamber

Objective: To directly measure BHPM-induced chloride secretion across an isolated segment of rat or mouse colon.

Methodology:

-

Tissue Preparation: a. Humanely euthanize a rat or mouse according to approved institutional protocols. b. Quickly excise a segment of the distal colon and place it in ice-cold, oxygenated Krebs-Ringer bicarbonate solution. c. Open the segment along the mesenteric border, rinse gently to remove luminal contents, and strip away the seromuscular layer using fine forceps.

-

Ussing Chamber Setup: a. Mount the isolated colonic mucosa between the two halves of the Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides. b. Fill both chambers with equal volumes of Krebs-Ringer solution, maintain at 37°C, and continuously bubble with 95% O₂ / 5% CO₂.

-

Electrophysiological Measurement: a. Use Ag/AgCl electrodes connected to a voltage-clamp amplifier to measure the transepithelial potential difference. b. Clamp the voltage to 0 mV and measure the resulting short-circuit current (Isc), which is a direct measure of net active ion transport.

-

Experimental Protocol: a. Allow the tissue to equilibrate until a stable baseline Isc is achieved. b. Add BHPM to the apical chamber. An increase in Isc indicates an increase in net anion secretion (primarily Cl⁻). c. To confirm the identity of the transported ion, the experiment can be repeated in a chloride-free buffer or after the addition of an inhibitor like bumetanide (an NKCC1 inhibitor) to the basolateral side. d. A positive control, such as Forskolin (a cAMP agonist), should be used at the end of the experiment to confirm tissue viability and responsiveness.

Summary and Future Directions

This compound is a highly effective, colon-specific laxative whose action is entirely dependent on its bioactivation by the gut microbiota. Its active metabolite, BHPM, directly stimulates colonic epithelial cells and enteric nerves to induce a dual effect: increased peristalsis and potent fluid secretion. The secretory mechanism is driven by an increase in active chloride transport into the intestinal lumen. Importantly, current evidence suggests it does not adversely affect epithelial cell proliferation.

While the primary mechanisms are well-understood, several areas warrant further investigation:

-

Barrier Function: Detailed studies on the effect of BHPM on the expression and localization of tight junction proteins (e.g., claudins, occludin) are needed.

-

Receptor Identification: The specific receptor or cellular target through which BHPM initiates its signaling cascade in colonocytes has not been fully elucidated.

-

Microbiota Interaction: Further characterization of the specific bacterial species and sulfotransferase enzymes responsible for activation could lead to personalized therapeutic approaches.

-

Inflammatory Conditions: Investigating the effects of sodium picosulfate on epithelial cell function in the context of inflammatory bowel disease could provide insights into its use in specific patient populations.

This guide provides a foundational understanding and the practical tools necessary for researchers to further explore the intricate relationship between sodium picosulfate and the intestinal epithelium.

References

- Kim, D. H., Hyun, S. H., Shim, S. B., & Kobashi, K. (1992). The role of intestinal bacteria in the transformation of sodium picosulfate. Japanese Journal of Pharmacology, 59(1), 1–5. [Link][4]

- Kim, D. H., Hyun, S. H., Shim, S. B., & Kobashi, K. (1992).

- Dr. Oracle. (2025).

- Kim, D. H., et al. (1992). The Role of Intestinal Bacteria in the Transformation of Sodium Picosulfate.

- Sodium Picosulfate – Application in Therapy and Current Clinical Research. (n.d.). Xpertdox. [Link][7]

- Wikipedia. (n.d.).

- Cleveland Clinic. (n.d.). Sodium Picosulfate Laxative: Instructions & Side Effects. Cleveland Clinic. [Link][23]

- Geboes, K., et al. (2008). Effects of 'Contact Laxatives' on Intestinal and Colonic Epithelial Cell Proliferation. Pharmacology, 62(1), 27-34. [Link][14]

- Li, B. R., et al. (2018). In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability.

- JoVE. (2022). Approaches To Determine Intestinal Epithelial Cell Permeability l Protocol Preview. YouTube. [Link][24]

- Merck Veterinary Manual. (n.d.). Acute Hemorrhagic Diarrhea Syndrome in Dogs. Merck Veterinary Manual. [Link][10]

- Zhang, H., et al. (2023). Comparing the bowel cleansing efficacy between sodium picosulfate vs. 2L polyethylene glycol electrolyte lavage solution for colonoscopy: a prospective observational study. BMC Gastroenterology, 23(1), 87. [Link][25]

- Li, B. R., et al. (2018). In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability. Journal of Visualized Experiments, (140), 57032. [Link][20]

- Medscape. (n.d.). Meropenem dosing, indications, interactions, adverse effects, and more. Medscape. [Link][6]

- D'Amico, F., et al. (2022). Effects of bowel cleansing on the composition of the gut microbiota in inflammatory bowel disease patients and healthy controls. Scientific Reports, 12(1), 1-11. [Link][26]

- Forth, W., et al. (1974). Effects of sodium picosulfate and other laxatives in cultured Chang cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 282(2), 153-162. [Link][27]

- Scott, L. J., & Perry, C. M. (2008). Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser. Drugs, 68(1), 123-136. [Link][8]

- Allais, L., et al. (2015). Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease. Journal of Visualized Experiments, (102), e53123. [Link][21]

- Man-Soo, K., et al. (2015). Effectiveness of Sodium Picosulfate/Magnesium Citrate (PICO) for Colonoscopy Preparation. Annals of Coloproctology, 31(4), 145-150. [Link][9]

- Ussing, A. P., et al. (2004). Chloride secretion in a morphologically differentiated human colonic cell line that expresses the epithelial Na+ channel. The Journal of Physiology, 558(Pt 2), 541–555. [Link][11]

- Oh, J. H., et al. (2021). In Vitro Models of the Small Intestine for Studying Intestinal Diseases. Micromachines, 12(7), 814. [Link][15]

- D'Amico, F., et al. (2021). In Vitro and Ex Vivo Models to Study Molecular Trafficking Across the Human Intestinal Barrier. Pharmaceutics, 13(7), 1009. [Link][19]

- Oswald, S., et al. (2021). Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. Pharmaceutics, 13(3), 346. [Link][18]

- van der Zande, M., et al. (2012). In Vitro Intestinal Tissue Models: General Introduction. The Impact of Food Bioactives on Health, 145-153. [Link][22]

- Amelian, A., et al. (2017). Cell culture models as an in vitro alternative to study the absorption and biotransformation of drugs and mycotoxins in humans and animals. Comprehensive Reviews in Food Science and Food Safety, 16(6), 1334-1350. [Link][17]

- Venglovecz, V., et al. (1995). Selective stimulation of epithelial cells in colonic crypts: Relation to active chloride secretion. American Journal of Physiology-Cell Physiology, 269(4), C929-C942. [Link][28]

- Kretzschmar, K., & Clevers, H. (2022). Colonic Fluid and Electrolyte Transport 2022: An Update. International Journal of Molecular Sciences, 23(10), 5769. [Link][12]

- Kreda, S. M., et al. (2012). Physiology of Epithelial Chloride and Fluid Secretion. Cold Spring Harbor Perspectives in Medicine, 2(6), a009563. [Link][13]

Sources

- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. reference.medscape.com [reference.medscape.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effectiveness of Sodium Picosulfate/Magnesium Citrate (PICO) for Colonoscopy Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Acute Hemorrhagic Diarrhea Syndrome in Dogs - Digestive System - Merck Veterinary Manual [merckvetmanual.com]

- 11. Chloride secretion in a morphologically differentiated human colonic cell line that expresses the epithelial Na+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Physiology of Epithelial Chloride and Fluid Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. In vitro Models of the Small Intestine for Studying Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 18. mdpi.com [mdpi.com]

- 19. In Vitro and Ex Vivo Models to Study Molecular Trafficking Across the Human Intestinal Barrier [mdpi.com]

- 20. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease [jove.com]

- 22. In Vitro Intestinal Tissue Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of Sodium Picosulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling a Colon-Activated Pro-Drug

Sodium picosulfate stands as a notable example of targeted drug delivery, a molecule designed to remain inert until it reaches its site of action in the lower gastrointestinal tract. This guide provides an in-depth exploration of its origins, the chemical ingenuity behind its synthesis, and the biochemical transformation that underpins its efficacy as a stimulant laxative. Developed initially by the DeAngeli Company of Italy, its journey from laboratory synthesis to a widely used therapeutic agent for constipation and bowel preparation offers valuable insights into pro-drug design and development[1]. This document moves beyond a simple recitation of facts to explain the causality behind the scientific methodologies, providing a robust, technically grounded resource for professionals in the field.

Part 1: The Genesis and Discovery of Sodium Picosulfate

The development of sodium picosulfate arose from research into diphenylmethane derivatives, a class of compounds known for their laxative properties. The core innovation was the creation of a pro-drug that would pass through the stomach and small intestine unchanged, thereby avoiding premature absorption and systemic side effects, and only become active in the colon[2][3]. The chemical name for sodium picosulfate is 4,4'-(pyridin-2-ylmethylene) bisphenyl bis(sulfate) sodium salt monohydrate[1]. Its design as a sulfate ester ensures its inactivity until it encounters the specific enzymatic machinery of the colonic microbiome.

Part 2: The Chemical Synthesis Pathway

The synthesis of sodium picosulfate is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield, primarily by minimizing the formation of isomers. The most common synthetic route involves two primary stages: the condensation of precursors to form the core diphenylmethane structure, followed by sulfonation.

Stage 1: Synthesis of the Intermediate: 4,4'-(2-Pyridinylmethylene)bisphenol

The critical intermediate, 4,4'-(2-pyridinylmethylene)bisphenol (also known as deacetylbisacodyl), is typically synthesized via an acid-catalyzed condensation reaction between pyridine-2-carbaldehyde and phenol[1]. The choice of an acidic catalyst is crucial for promoting the electrophilic substitution on the phenol rings. However, a significant challenge in this step is controlling the regioselectivity. The reaction can produce not only the desired para,para-isomer (4,4'-) but also the ortho,para-isomer (2,4'-), which is difficult to separate in later stages[1].

An alternative and often preferred starting material is Bisacodyl, which can be hydrolyzed under alkaline conditions to yield the high-purity 4,4'-(2-pyridinylmethylene)bisphenol intermediate, circumventing the isomer separation issue[4][5].

This protocol is synthesized from methodologies described in the patent literature[1].

-

Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer and a thermometer, sequentially add phenol (e.g., 79.1g, 0.84mol), pyridine-2-carbaldehyde (e.g., 42.9g, 0.4mol), concentrated hydrochloric acid (e.g., 79ml), and glacial acetic acid (e.g., 100ml).

-

Condensation: Heat the reaction mixture to 40-50°C and maintain stirring for 8-10 hours. The acidic environment facilitates the condensation.

-

Work-up and Neutralization: After the reaction is complete, concentrate the mixture under reduced pressure to remove the acids. Cool the residue to 0-10°C.

-

Precipitation: Slowly add a 30% sodium hydroxide solution dropwise to adjust the pH to approximately 7.0-7.5. This neutralization step causes the product to precipitate.

-

Isolation and Purification: Add absolute ethanol (e.g., 500ml) to facilitate the precipitation of a solid. Filter the solid, wash it with purified water, and then recrystallize from a mixed solvent system such as methanol and ethyl acetate (e.g., in a 1:8 volume ratio) to yield the purified white solid intermediate[1].

Stage 2: Sulfonation and Salt Formation

The final step involves the sulfonation of the hydroxyl groups of the bisphenol intermediate. This is a critical transformation that renders the molecule water-soluble and inactive until it is metabolized. Sulfamic acid is often used as the sulfonating agent in the presence of a catalyst like morpholine within a pyridine solvent system[1][6]. Chlorosulfonic acid is another commonly cited sulfonating agent[4][5][7].

This protocol is adapted from methodologies found in the patent literature[1][6].

-

Reaction Setup: In a suitable reaction vessel, dissolve 4,4'-(2-pyridinylmethylene)bisphenol (e.g., 69.3g, 0.25mol) in pyridine (e.g., 400ml). Add catalysts such as morpholine (e.g., 2.8g) and N-methylpyrrolidone (e.g., 7ml).

-

Sulfonation: Add sulfamic acid (e.g., 68.9g, 0.71mol) to the mixture. Heat the reaction to 40-50°C and stir for approximately 12 hours.

-

Post-Reaction Treatment: Upon completion, add methanol to the reaction system and cool to 0-5°C to precipitate unreacted reagents and byproducts, which are then removed by filtration[6].

-

Salt Formation and Crystallization: To the filtrate, add a solution of sodium methoxide in methanol to form the sodium salt and adjust the pH. The final product is then crystallized, filtered, and dried to yield sodium picosulfate as a white crystalline solid[6].

Synthesis Workflow Diagram

Caption: Chemical synthesis pathway of Sodium Picosulfate.

Part 3: Mechanism of Action - A Prodrug Activated by Gut Microbiota

Sodium picosulfate is a locally acting pro-drug. It is not absorbed in any significant amount from the stomach or small intestine and exerts no physiological effect until it reaches the colon[2][3].

-

Activation in the Colon: In the colon, resident gut bacteria produce enzymes that metabolize sodium picosulfate. Specifically, bacterial sulfotransferases (not sulfatases, as was once thought) cleave the sulfate esters[8][9][10].

-

Formation of the Active Metabolite: This enzymatic cleavage releases the active metabolite, 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (DPM, also known as BHPM)[2][8][9].

-

Stimulant Action: DPM acts directly on the colonic mucosa, stimulating sensory nerve endings in the intestinal wall[11][12]. This stimulation increases the frequency and force of peristalsis (the wave-like muscle contractions that move waste through the bowel)[3][11].

-

Dual-Action Laxative Effect: The increased peristalsis, combined with an inhibition of water and electrolyte absorption from the colon, leads to an accumulation of water in the intestinal lumen[12][13]. This dual action results in the softening of stool and stimulation of defecation, typically within 6 to 12 hours of administration[12].

Because activation is dependent on colonic bacteria, the efficacy of sodium picosulfate can be reduced in patients who have recently taken broad-spectrum antibiotics[14].

Bio-activation Pathway Diagram

Caption: Bio-activation pathway of the prodrug Sodium Picosulfate.

Part 4: Physicochemical and Analytical Profile

The accurate characterization of sodium picosulfate is essential for quality control in pharmaceutical formulations.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₃NNa₂O₈S₂ | [15] |

| Molecular Weight | 481.4 g/mol | [15] |

| CAS Number | 10040-45-6 (anhydrous) | [2][15] |

| Appearance | White crystalline solid | |

| IUPAC Name | disodium (pyridin-2-ylmethylene)di-4,1-phenylene disulfate | [2] |

| Synonyms | Sodium picosulphate, Picosulfato sodico | [15][16] |

Analytical Characterization Methods

The quality and purity of sodium picosulfate in bulk form and in final drug products are typically assessed using a combination of spectroscopic and chromatographic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry: This method is commonly used for quantitative analysis, such as in dissolution testing and content uniformity assays. The maximum absorbance of sodium picosulfate is typically measured at a wavelength of 263 nm[17][18].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful, stability-indicating method for the analysis of sodium picosulfate. It can effectively separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities[18][19][20]. A typical method uses a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile[18][19].

-

Forced Degradation Studies: To understand the chemical stability of the drug substance, forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by the International Council for Harmonisation (ICH) guidelines. HPLC is the primary tool used to analyze the samples from these studies[20].

References

- Sodium picosulf

- Mechanism of action of Sodium Picosulf

- The role of intestinal bacteria in the transformation of sodium picosulf

- What is the mechanism of action of sodium picosulf

- Sodium picosulfate: Uses, Dosage, Side Effects. MIMS Philippines. [Link]

- The Role of Intestinal Bacteria in the Transformation of Sodium Picosulf

- Sodium-picosulfate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.

- Preparation method of sodium picosulfate.

- CN113354574A - Synthetic method of sodium picosulfate.

- Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser. PubMed. [Link]

- CN103086957A - Method for preparing high purity sodium picosulfate.

- Preparing for Your Colonoscopy: Types of Kits & Instructions. Cleveland Clinic. [Link]

- CN105254556A - Method for preparing high-purity sodium picosulfate.

- A kind of preparation method of sodium picosulfate.

- The Role of Intestinal Bacteria in the Transformation of Sodium Picosulfate.

- Analytical Profile of Sodium Picosulfate Tablets.

- CN113387877B - Preparation method of sodium picosulfate.

- Monitoring of thermal and oxidation stability of sodium picosulfate by modified RP-HPLC method. SciSpace. [Link]

- QUANTITATIVE ANALYSIS OF SODIUM PICOSULFATE IN THE PRESENCE OF ITS ALKALINE DEGRAD

- Determination of sodium picosulfate by the HPLC and the official methods (potentiometric titration).

- Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. Scirp.org. [Link]

- CN105294544A - Method for preparing high-purity sodium picosulfate.

- CN105175316A - Method for preparing laxative sodium picosulfate.

- Sodium picosulfate enteric-coated tablet and preparation method thereof.

- Sodium Picosulf

- Picosulfate Sodium | API Products.

- Synthesis of triphenylmethane deriv

- Sodium Picosulfate (International d

- Sodium Picosulfate Hydrate - Drug Targets, Indications, Patents.

- 4,4'-(2-Pyridinylmethylene)bisphenol bis(hydrogen sulfate) (ester) disodium salt. PharmaCompass.com. [Link]

- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]

- CN101973932A - Preparation method of bisacodyl.

Sources

- 1. Preparation method of sodium picosulfate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 3. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN113354574A - Synthetic method of sodium picosulfate - Google Patents [patents.google.com]

- 5. CN103086957A - Method for preparing high purity sodium picosulfate - Google Patents [patents.google.com]

- 6. CN113387877B - Preparation method of sodium picosulfate - Google Patents [patents.google.com]

- 7. CN105254556A - Method for preparing high-purity sodium picosulfate - Google Patents [patents.google.com]

- 8. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. mims.com [mims.com]

- 13. India's own health assistant | Ashadidi [ashadidi.com]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. drugs.com [drugs.com]

- 16. Sodium Picosulfate | C18H13NNa2O8S2 | CID 68654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. giwmscdntwo.gov.np [giwmscdntwo.gov.np]

- 18. scispace.com [scispace.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. scirp.org [scirp.org]

A Technical Guide to the Chemical Properties of Sodium Picosulfate Monohydrate for Pharmaceutical Development

Abstract: Sodium picosulfate monohydrate is a widely utilized stimulant laxative, recognized for its critical role in bowel preparation for clinical procedures and the management of constipation.[1][2] Its efficacy is rooted in its unique chemical nature as a prodrug, which is activated locally in the colon.[1][3] This technical guide provides a comprehensive examination of the core chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. The following sections elucidate its structural characteristics, physicochemical parameters, stability profile, and analytical methodologies, offering field-proven insights into its handling, formulation, and quality control.

Chemical Identity and Molecular Structure

This compound is the hydrated sodium salt of a substituted triarylmethane. Its chemical identity is precisely defined by several key identifiers.

The molecule consists of a central methane carbon bonded to a pyridine ring and two phenyl sulfate groups. The presence of the two sodium sulfate moieties renders the compound highly ionic, a key determinant of its physical properties, particularly its solubility. The monohydrate form indicates the incorporation of one molecule of water within the crystalline structure.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, ensuring bioavailability and stability.

Appearance: this compound is a white or almost white crystalline powder.[6][7]

Solubility: The molecule's ionic nature dictates its solubility profile. It is freely soluble in water, a characteristic essential for its formulation into oral solutions and powders for reconstitution.[4][6][7] Conversely, its solubility in less polar organic solvents is limited. This high aqueous solubility is a direct consequence of the two sodium sulfate groups, which readily dissociate in water.

Melting Point: The compound exhibits a high melting point with decomposition, typically cited around 275°C, which is indicative of a stable crystalline lattice.[4][8]

Spectroscopic Properties: The primary UV absorbance maximum for sodium picosulfate in an aqueous solution is observed at approximately 262-263 nm.[4][9] This chromophore is exploited for quantitative analysis by UV-Vis spectrophotometry and, more commonly, by High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White or almost white crystalline powder | [6][7] |

| Molecular Weight | 499.4 g/mol | [4][5] |

| Melting Point | ~275°C (with decomposition) | [4][8] |

| UV λmax (Water) | 262-263 nm | [4][9] |

| Solubility in Water | Freely soluble; ≥100 mg/mL | [4][6][10] |

| Solubility in Ethanol | Slightly soluble; ~1-3 mg/mL | [4][7][11] |

| Solubility in DMSO | Soluble; ~30-96 mg/mL | [4][11] |

Chemical Stability and Degradation Profile

The stability of sodium picosulfate is a critical quality attribute. For drug development professionals, understanding its degradation pathways is crucial for defining appropriate storage conditions and shelf-life.

Storage and Handling: For long-term preservation of integrity, storage in a dry, cool environment (2°C - 8°C) is recommended. It should be stored in tightly closed containers to protect it from moisture.[8] However, studies have shown it can remain stable for up to a year at room temperature when kept in a dry place.

Degradation Pathways: Forced degradation studies, a cornerstone of regulatory submissions, have been performed under various stress conditions.

-

Hydrolytic Degradation: The molecule is susceptible to hydrolysis, particularly under alkaline conditions. This process involves the cleavage of the sulfate ester bonds.[12]

-

Thermal and Oxidative Stress: The compound has been shown to degrade under conditions of high heat (e.g., 80°C) and in the presence of oxidizing agents like hydrogen peroxide.[9][13][14] The primary degradation products are typically related to the hydrolysis of the sulfate groups.[9][15]

The ability to separate the parent compound from its degradation products is a key requirement for a stability-indicating analytical method, as discussed in the following section.

Analytical Workflow: Purity and Assay by RP-HPLC

A robust, validated analytical method is non-negotiable for the quality control of any API. For sodium picosulfate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for assay, impurity profiling, and stability testing.[15][16]

Causality of Method Choice: The choice of RP-HPLC is logical and effective. The stationary phase, typically a C18 (octadecylsilyl) silica gel, is non-polar. This allows for effective retention and separation of the polar sodium picosulfate from its potentially less polar degradation products using a polar mobile phase. UV detection at its absorbance maximum (263 nm) provides the necessary sensitivity and specificity.[9][12]

Caption: A typical RP-HPLC workflow for sodium picosulfate analysis.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a synthesized example based on validated methods described in the literature.[9][12][13]

-

Chromatographic System:

-

Column: ZORBAX Eclipse XDB C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

-

Detector: UV-Vis or Diode Array Detector (DAD) set to 263 nm.

-

Column Temperature: 40°C.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Reagents and Solutions:

-

Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer and acetonitrile. A common ratio is Buffer:Acetonitrile (85:15 v/v). The buffer is typically prepared using disodium hydrogen phosphate and potassium dihydrogen phosphate, with the final pH adjusted to 7.0-7.5 with phosphoric acid. The pH is a critical parameter for achieving optimal peak shape and resolution.[9][12][16]

-

Diluent: Water or a mixture of water and methanol.

-

Standard Solution: Accurately weigh and dissolve sodium picosulfate reference standard in the diluent to a final concentration of approximately 50 µg/mL.

-

Sample Solution: Prepare the sample (bulk drug or formulation) in the same manner as the standard solution to achieve a similar target concentration.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Perform replicate injections of the standard solution to verify system suitability (e.g., tailing factor < 1.5, %RSD of peak area < 2.0). This step is a self-validating control, ensuring the system is performing correctly before sample analysis.

-

Inject the sample solution(s).

-

Identify the sodium picosulfate peak based on the retention time of the standard.

-

Calculate the assay against the standard and quantify any degradation products or impurities, typically by area percent.

-

Bioactivation Chemistry: The Prodrug Mechanism

A defining chemical characteristic of sodium picosulfate is that it is a prodrug, meaning it is administered in an inactive form and converted to its active metabolite within the body.[1][17] This biotransformation is not hepatic but rather occurs locally in the colon, a key aspect of its mechanism and safety profile.

The chemical transformation is a hydrolysis reaction catalyzed by sulfatase enzymes produced by colonic bacteria.[3][18] These enzymes cleave the two sulfate ester linkages, releasing the active therapeutic agent, 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (DPM), also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][3][17] This localized activation minimizes systemic absorption of the active metabolite and focuses the pharmacological action on the target organ, the colon.

Caption: Bioactivation pathway of sodium picosulfate in the colon.

Conclusion

This compound is a well-characterized crystalline solid whose chemical properties are integral to its function as a safe and effective colonic stimulant. Its high aqueous solubility facilitates simple oral formulation, while its prodrug nature ensures targeted delivery and localized activation, minimizing systemic exposure. The compound's stability profile necessitates controlled storage conditions and the use of validated, stability-indicating analytical methods, such as RP-HPLC, to ensure its quality, purity, and potency throughout the drug development lifecycle. This guide provides the foundational chemical knowledge required by scientists to effectively work with and develop pharmaceutical products containing this important API.

References

- Wikipedia.

- MIMS Philippines.

- Dr.Oracle.

- Pediatric Oncall.

- Apollo Pharmacy. Sodium Picosulfate: Uses, Side Effects and Medicines. [Link]

- ResearchGate.

- Česká a slovenská farmacie.

- PubChem.

- SciSpace.

- Analytica Chemie.

- World Journal of Pharmacy and Pharmaceutical Sciences.

- DailyMed. SODIUM PICOSULFATE, MAGNESIUM OXIDE AND ANHYDROUS CITRIC ACID. [Link]

- Semantic Scholar.

- PubChem. This compound | C18H15NNa2O9S2 | CID 5282431. [Link]

- Anmol Chemicals.

- Muby Chemicals.

- ResearchGate.

- PubMed.

- PubChem. Sodium Picosulfate (Standard) | C18H13NNa2O8S2 | CID 92131819. [Link]

- PharmaCompass. sodium picosulfate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

- U.S. Food and Drug Administration. NDA 202535 Pharmacology Review. [Link]

- U.S. Food and Drug Administration.

- ResearchGate. (PDF)

- U.S. Food and Drug Administration. PREPOPIK (sodium picosulfate, magnesium oxide, and anhydrous citric acid) for oral solution Label. [Link]

- U.S. Food and Drug Administration. NDA 202535 Administrative and Correspondence Documents. [Link]

- Scientific Research Publishing. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. [Link]

Sources

- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 2. apollopharmacy.in [apollopharmacy.in]

- 3. droracle.ai [droracle.ai]

- 4. Buy this compound | 1307301-38-7 [smolecule.com]

- 5. This compound | C18H15NNa2O9S2 | CID 5282431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium Picosulfate EP BP Ph Eur USP Grade n Pure Manufacturers, with SDS [mubychem.com]

- 7. mubychem.net [mubychem.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. scirp.org [scirp.org]

- 15. csfarmacie.cz [csfarmacie.cz]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. mims.com [mims.com]

sodium picosulfate monohydrate CAS number for research grade

An In-Depth Technical Guide to Research-Grade Sodium Picosulfate Monohydrate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the core scientific principles, from its fundamental chemical identity to its application in sophisticated research settings, ensuring a blend of technical accuracy and practical, field-proven insights.

Core Identity and Significance

Sodium picosulfate is a stimulant laxative widely used for treating constipation and for bowel cleansing prior to medical procedures like colonoscopies.[1][2][3] For research purposes, the monohydrate form is of particular interest due to its stability and well-defined stoichiometry. Understanding its precise chemical identity is paramount for reproducible experimental outcomes.

The Chemical Abstracts Service (CAS) number for This compound is 1307301-38-7 .[4][5][6] This unique identifier is critical for unambiguous substance identification in procurement, safety data sheet (SDS) management, and regulatory documentation.

Physicochemical Properties and Research-Grade Specifications

Research-grade this compound is characterized by high purity and well-defined physical properties. Adherence to stringent specifications is crucial for its use in sensitive analytical and biological studies.

| Property | Specification | Reference(s) |

| CAS Number | 1307301-38-7 | [4][5] |

| Molecular Formula | C₁₈H₁₃NNa₂O₈S₂·H₂O | [4] |

| Molecular Weight | 499.42 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [4][7] |

| Melting Point | 274 - 276 °C (with decomposition) | [4][6] |

| Solubility | Freely soluble in water, slightly soluble in ethanol (96%) | [7] |

| Purity (Research Grade) | ≥ 98% (by HPLC) | [4] |

| Storage Conditions | 2 - 8 °C, protected from light and moisture | [4] |

Mechanism of Action: A Prodrug Approach

Sodium picosulfate itself is biologically inert. Its pharmacological activity is a classic example of a prodrug that requires metabolic activation by the host's gut microbiota.[1][8]

-

Ingestion and Transit : Following oral administration, sodium picosulfate passes through the stomach and small intestine without significant absorption or hydrolysis.[9]

-

Bacterial Metabolism : Upon reaching the colon, it is hydrolyzed by bacterial enzymes, specifically aryl sulfatases produced by the colonic microflora.[8][9]

-

Activation : This enzymatic cleavage yields the active metabolite, 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (DPM), also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][9]

-

Pharmacological Effect : BHPM exerts a dual local action on the colonic mucosa. It stimulates nerve endings in the intestinal wall, increasing peristalsis, and it inhibits water absorption, leading to an accumulation of water and electrolytes in the colonic lumen.[2][9] This combined action results in stool softening and promotes defecation, typically within 6-12 hours.[9]

Metabolic activation pathway of sodium picosulfate.

Synthesis and Purification for Research Applications

The synthesis of high-purity this compound is a multi-step process. A common route involves the condensation of pyridine-2-carbaldehyde with phenol, followed by sulfonation.[10]

Exemplary Synthesis Workflow

-

Condensation : Pyridine-2-carbaldehyde is reacted with an excess of phenol under acidic conditions to form the intermediate, 4,4'-(2-pyridylmethylene)bisphenol.[10]

-

Sulfonation : The bisphenol intermediate is then sulfonated. A patent describes using a sulfonation reagent in the presence of an alkaline substance like pyridine.[11]

-

Salt Formation and Purification : The resulting product is treated with a sodium base (e.g., sodium hydroxide) to form the disodium salt.[11]

-

Hydrate Formation : To obtain the monohydrate, the anhydrous sodium picosulfate is dissolved in a water-containing organic alcohol solution and crystallized.[12] The final product is then dried under vacuum to achieve the desired water content of approximately 3.6%.[12]

For research-grade material, rigorous purification at each step, often involving recrystallization, is essential to minimize organic impurities and ensure a high assay.

General synthesis workflow for this compound.

Analytical Methodologies for Quality Assurance

To ensure the identity, purity, and stability of research-grade this compound, validated analytical methods are indispensable. High-Performance Liquid Chromatography (HPLC) is the gold standard for assay and impurity profiling.[13][14]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method based on published literature for stability-indicating analysis.[13]

-

Chromatographic Conditions:

-

Preparation of Solutions:

-

Reference Standard Solution: Accurately weigh approximately 25 mg of Sodium Picosulfate working standard (WS) and dissolve in a 100 mL volumetric flask with water. Further dilute 5 mL of this solution to 50 mL with water to obtain a final concentration of approximately 25 µg/mL.[16]

-

Test Solution: Accurately weigh a quantity of the research-grade sample powder equivalent to 25 mg of sodium picosulfate into a 100 mL volumetric flask. Dissolve and dilute to volume with water. Further dilute 5 mL of this solution to 50 mL with water.[16]

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the reference solution multiple times (e.g., n=5) to establish system suitability (checking for retention time, peak area repeatability, and tailing factor).

-

Inject the test solution.

-

Identify the sodium picosulfate peak in the test solution chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the purity by comparing the peak area of the analyte in the test solution to the peak area in the reference standard solution, accounting for the known purity of the standard.

-

Quality control workflow for purity analysis by HPLC.

Research Applications and Experimental Design

Beyond its clinical use, this compound is a valuable tool in gastrointestinal research.

-

Gastrointestinal Motility Studies: It serves as a reliable agent to induce peristalsis in in vivo and ex vivo models, allowing researchers to study the physiological and pharmacological modulation of gut motility.

-

Microbiota-Drug Interaction Research: As its activation is dependent on the gut microbiome, it is an excellent candidate for studies investigating how changes in the microbiota (e.g., due to diet, disease, or antibiotics) affect drug metabolism and efficacy.[9]

-

Drug Development and Formulation: Researchers in pharmaceutical development utilize it as a benchmark stimulant laxative when developing new formulations or combination therapies for constipation.[4]

-

Preclinical Bowel Preparation Models: It is used in animal models to establish effective and safe protocols for bowel cleansing, often in comparison with other agents like polyethylene glycol (PEG).[17][18]

When designing experiments, researchers must consider that the onset of action is delayed and dependent on transit to the colon and subsequent bacterial metabolism.[9] Therefore, direct application to isolated tissue preparations (other than the colon) will not elicit a response.

Safety, Handling, and Storage

-

Safety: While generally well-tolerated, overuse can lead to fluid and electrolyte imbalance.[9][19] Researchers should consult the Safety Data Sheet (SDS) for detailed handling procedures, including the use of personal protective equipment (PPE) to avoid inhalation of the powder and skin contact.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C, to maintain its integrity and prevent degradation.[4] The monohydrate form has good chemical stability for up to a year when stored properly.

References

- Sodium picosulfate. (n.d.). In Wikipedia. Retrieved January 10, 2026.

- This compound. (n.d.). Chem-Impex. Retrieved January 10, 2026, from https://www.chemimpex.com/product/05931

- Sodium picosulfate: Uses, Dosage, Side Effects. (n.d.). MIMS Philippines. Retrieved January 10, 2026, from https://www.mims.

- Sodium-picosulfate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved January 10, 2026, from https://www.pediatriconcall.

- CN102060756A - Method for preparing this compound. (n.d.). Google Patents. Retrieved January 10, 2026, from https://patents.google.

- Sodium Picosulfate: Uses, Side Effects and Medicines. (n.d.). Apollo Pharmacy. Retrieved January 10, 2026, from https://www.apollopharmacy.

- What is the mechanism of action of sodium picosulfate? (2025, September 25). Dr.Oracle. Retrieved January 10, 2026, from https://droracle.

- This compound | 1307301-38-7. (n.d.). Biosynth. Retrieved January 10, 2026, from https://www.biosynth.

- Sodium Picosulfate | 1307301-38-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved January 10, 2026, from https://www.tcichemicals.com/IN/en/p/S0936

- Sodium Picosulfate – Application in Therapy and Current Clinical Research. (n.d.). ClinCalc. Retrieved January 10, 2026, from https://clincalc.

- This compound CAS#: 1307301-38-7. (n.d.). ChemicalBook. Retrieved January 10, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42628045.htm

- CN113354574A - Synthetic method of sodium picosulfate. (n.d.). Google Patents. Retrieved January 10, 2026, from https://patents.google.

- Analytical Profile of Sodium Picosulfate Tablets. (n.d.). Department of Drug Administration, Nepal. Retrieved January 10, 2026, from https://www.dda.gov.

- This compound | CAS#:1307301-38-7. (2025, August 20). Chemsrc. Retrieved January 10, 2026, from https://www.chemsrc.com/en/cas/1307301-38-7_1129995.html

- The Chemical Properties and Applications of Sodium Picosulfate. (n.d.). Bloemen Pharmatech. Retrieved January 10, 2026, from https://www.bloemenpharmatech.

- Monitoring of thermal and oxidation stability of sodium picosulfate by modified RP-HPLC method. (n.d.). SciSpace. Retrieved January 10, 2026, from https://typeset.

- SODIUM PICOSULFATE Natrii picosulfas. (2012, May 2). Ph. Eur. Retrieved January 10, 2026, from https://www.edqm.

- HPLC method for stability evaluation of pharmaceutical preparations containing sodium picosulfate. (2015). Čes. slov. Farm., 64, 202–227. Retrieved from https://www.ceskaslovenskarmacie.cz/pdfs/far/2015/05/06.pdf

- Sodium picosulfate - analysis. (n.d.). Analytice. Retrieved January 10, 2026, from https://www.analytice.

- Preparation method of sodium picosulfate. (n.d.). Eureka | Patsnap. Retrieved January 10, 2026, from https://eureka.patsnap.

- Authorized USP Pending Monograph Version 1 Sodium Picosulfate. (2009, September 1). USP. Retrieved January 10, 2026, from https://www.uspnf.

- Randomised, placebo-controlled, double-blind study to investigate the efficacy and safety of the acute use of sodium picosulphate in patients with chronic constipation. (n.d.). PubMed. Retrieved January 10, 2026, from https://pubmed.ncbi.nlm.nih.gov/11784128/

- A multicenter randomized phase 4 trial comparing sodium picosulphate plus magnesium citrate vs. polyethylene glycol plus ascorbic acid for bowel preparation before colonoscopy. The PRECOL trial. (2022, December 7). Frontiers. Retrieved January 10, 2026, from https://www.frontiersin.org/articles/10.3389/fmed.2022.1030025/full

- Sodium Picosulphate with Magnesium Citrate versus Polyethylene Glycol for Bowel Preparation in Children: A Systematic Review. (2022, May). ResearchGate. Retrieved January 10, 2026, from https://www.researchgate.

Sources

- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 2. Sodium Picosulfate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 1307301-38-7 [m.chemicalbook.com]

- 6. This compound | CAS#:1307301-38-7 | Chemsrc [chemsrc.com]

- 7. drugfuture.com [drugfuture.com]

- 8. droracle.ai [droracle.ai]

- 9. mims.com [mims.com]

- 10. Preparation method of sodium picosulfate - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN113354574A - Synthetic method of sodium picosulfate - Google Patents [patents.google.com]

- 12. CN102060756A - Method for preparing this compound - Google Patents [patents.google.com]

- 13. scispace.com [scispace.com]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. shijiebiaopin.net [shijiebiaopin.net]

- 16. giwmscdntwo.gov.np [giwmscdntwo.gov.np]

- 17. Frontiers | A multicenter randomized phase 4 trial comparing sodium picosulphate plus magnesium citrate vs. polyethylene glycol plus ascorbic acid for bowel preparation before colonoscopy. The PRECOL trial [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. pediatriconcall.com [pediatriconcall.com]

An In-depth Technical Guide to the Solubility of Sodium Picosulfate Monohydrate in Organic Solvents

Introduction: Understanding the Physicochemical Landscape of Sodium Picosulfate Monohydrate

This compound (C18H13NNa2O8S2·H2O), a diphenolic laxative, is a widely utilized active pharmaceutical ingredient (API).[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role in formulation development, bioavailability, and ultimate clinical effectiveness. This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

As an ionic compound, the solubility of this compound is governed by complex intermolecular forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces.[3][4] The interplay of these forces with the polarity and hydrogen-bonding capacity of the solvent dictates the extent to which the compound will dissolve. This guide will delve into these fundamental principles, providing a robust framework for understanding and predicting the solubility behavior of this important API.

Solubility Profile of this compound: A Quantitative Overview

The solubility of this compound exhibits significant variability across different organic solvents, a direct consequence of its ionic nature and the diverse polarities of the solvents.[1] While it is freely soluble in water, its solubility in organic solvents ranges from slightly soluble to practically insoluble.[5][6][7] The following table summarizes the available quantitative and qualitative solubility data. It is important to note that some discrepancies exist in the reported values from different sources, which can be attributed to variations in experimental conditions and analytical methods.

| Solvent | Chemical Class | Polarity Index | Solubility (mg/mL) | Qualitative Description | Source(s) |

| Water | Protic | 10.2 | Freely Soluble (>100) | Freely Soluble | [1][2][5][6][7][8][9] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | 10 - 96 | Soluble | [1][8][10][11] |

| Dimethylformamide (DMF) | Aprotic | 6.4 | ~30 | Soluble | [8][11] |

| Methanol | Protic | 5.1 | - | Slightly Soluble | [5][6][7][12] |

| Ethanol (96%) | Protic | 4.3 | 1 - 3 | Slightly Soluble | [1][5][6][7][8][11] |

| Acetonitrile | Aprotic | 5.8 | - | - | [13][14][15][16][17] |

| Isopropanol | Protic | 3.9 | - | - | [13][17] |

| Tetrahydrofuran (THF) | Aprotic | 4.0 | - | - | |

| Acetone | Aprotic | 5.1 | - | - | [5] |

| Ethyl Acetate | Aprotic | 4.4 | - | - | [5][6] |

| Dichloromethane | Aprotic | 3.1 | - | Practically Insoluble | [5][6] |

Note: A dash (-) indicates that specific quantitative data was not found in the surveyed literature. The European Pharmacopoeia defines "slightly soluble" as 10 to 30 parts of solvent required for 1 part of solute (approximately 33-100 mg/mL), and "practically insoluble" as more than 10,000 parts of solvent for 1 part of solute.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is described by the equation:

ΔG = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, which is the net energy change resulting from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is typically positive as the ordered crystal lattice of the solute transitions to a more disordered state in solution.[3]

For an ionic compound like this compound, the enthalpy of solution is a balance between the lattice energy (the energy required to break the ionic bonds in the crystal) and the solvation energy (the energy released when the ions are surrounded by solvent molecules).[4] In polar organic solvents, the solvation energy may not be sufficient to overcome the high lattice energy of the ionic crystal, resulting in lower solubility compared to water.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[18][19][20][21] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility under specific conditions.

Experimental Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Method Workflow.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (to ensure saturation) into a series of glass vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials or filter the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE).

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Analytical Quantification Methods

The accurate quantification of the dissolved this compound is critical for reliable solubility data. The choice of analytical method should be guided by the required sensitivity, selectivity, and the available instrumentation. All analytical methods must be validated according to ICH Q2(R1) guidelines to ensure their accuracy, precision, linearity, and specificity.[22][23][24]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid method for quantifying sodium picosulfate, which has a UV absorbance maximum at approximately 263 nm.[1][8]

-

Protocol:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at 263 nm.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted supernatant from the solubility experiment.

-

Determine the concentration of sodium picosulfate in the sample using the calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and sensitivity compared to UV-Vis spectrophotometry, making it the preferred method for complex matrices or when low concentrations are expected.

-

Protocol:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[13][15][16][17]

-

Mobile Phase: A mixture of a phosphate buffer (pH 7.0) and acetonitrile is often employed.[13][15][16][17] The exact ratio should be optimized for adequate separation and peak shape.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[13][14][17]

-

-

Procedure:

-

Prepare a series of standard solutions of this compound in the mobile phase.

-

Inject the standard solutions and construct a calibration curve by plotting peak area versus concentration.

-

Inject the diluted supernatant from the solubility experiment.

-

Quantify the concentration of sodium picosulfate in the sample using the calibration curve.

-

-

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Solvent Polarity: As a general rule, "like dissolves like."[26] Being an ionic salt, this compound is more soluble in polar solvents that can effectively solvate the sodium and picosulfate ions.

-

Hydrogen Bonding: Protic solvents that can act as hydrogen bond donors can interact with the sulfate groups of the picosulfate anion, enhancing solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. However, this relationship should be experimentally determined for each solvent system.

-

Presence of Other Solutes: The presence of other ions or solutes can affect the solubility through common ion effects or changes in the solvent properties.

Logical Framework for Solubility Studies

Caption: Logical Flow of a Solubility Study.

Conclusion: A Foundation for Rational Formulation Development

A thorough understanding of the solubility of this compound in organic solvents is fundamental for the rational design and development of robust pharmaceutical formulations. This guide has provided a comprehensive overview of the available solubility data, the theoretical principles governing dissolution, and detailed, validated experimental protocols for its determination. By leveraging this knowledge, researchers and drug development professionals can make informed decisions regarding solvent selection, optimize formulation strategies, and ultimately contribute to the development of safe and effective medicines.

References

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.

- Quality Guidelines. (n.d.). ICH.

- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.

- ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (n.d.).

- ICH Q2 Analytical Method Validation. (n.d.). Slideshare.

- HPLC method for stability evaluation of pharmaceutical preparations containing sodium picosulfate. (n.d.).

- Quantitative analysis of sodium picosulfate in the presence of its alkaline degradation product. (n.d.). SciSpace.

- Analytical method develpment and validation of assay of sodium picosulfate by using reverse phase high performance liquid chromatography. (n.d.). wjpps.

- QUANTITATIVE ANALYSIS OF SODIUM PICOSULFATE IN THE PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. (n.d.). Semantic Scholar.

- Determination of sodium picosulfate by the HPLC and the official methods (potentiometric titration). (n.d.). ResearchGate.

- Stability Indicating Method for Determination of Sodium Picosulfate in Pharmaceutical Preparation – Comparison of HPLC, UHPLC and HTLC. (n.d.). Bentham Science Publisher.

- Solubility of Organic and Ionic Compounds. (2022, September 20). YouTube.

- Thermodynamic Properties of Ionic Liquids in Organic Solvents from (293.15 to 303.15) K. (n.d.). ResearchGate.

- SODIUM PICOSULFATE Natrii picosulfas. (n.d.).

- Sodium Picosulfate. (n.d.).

- Quantitative analysis of sodium picosulfate in the presence of its alkaline degradation product. (n.d.). ResearchGate.

- Shake Flask Solubility Services. (n.d.). BioAssay Systems.

- On which factors solubility of ionic compounds depends?. (2018, March 17). Quora.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.

- sodium picosulfate 1031e.pdf. (n.d.). uspbpep.com.

- Sodium Picosulfate EP BP Ph Eur USP Grade n Pure Manufacturers, with SDS. (n.d.). Anmol Chemicals.

- The Solubility Parameters of Ionic Liquids. (n.d.). MDPI.

- Measurement and correlation of solubility data for sodium picosulphate in selected pure solvents and mixed-solvent systems from 298.15 K to 328.15 K. (n.d.). ResearchGate.

- 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources.

- Sodium Picosulfate Solubility Details. (n.d.). Scribd.

- Absorbance/Photometric Linearity. (n.d.). Starna Scientific.

- View of Quantitative analysis of sodium picosulfate in the presence of its alkaline degradation product. (n.d.).

- This compound. (n.d.). PubChem.

Sources

- 1. Buy this compound | 1307301-38-7 [smolecule.com]

- 2. mubychem.net [mubychem.net]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. drugfuture.com [drugfuture.com]

- 6. uspbpep.com [uspbpep.com]

- 7. Sodium Picosulfate EP BP Ph Eur USP Grade n Pure Manufacturers, with SDS [mubychem.com]

- 8. This compound CAS#: 1307301-38-7 [m.chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. scribd.com [scribd.com]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. wjpps.com [wjpps.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. eurekaselect.com [eurekaselect.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. enamine.net [enamine.net]

- 20. bioassaysys.com [bioassaysys.com]

- 21. researchgate.net [researchgate.net]

- 22. ICH Official web site : ICH [ich.org]

- 23. database.ich.org [database.ich.org]

- 24. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 25. scispace.com [scispace.com]

- 26. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

sodium picosulfate monohydrate prodrug activation pathway

An In-Depth Technical Guide to the Prodrug Activation Pathway of Sodium Picosulfate Monohydrate

Introduction: A Colon-Targeted Strategy

Sodium picosulfate is a widely utilized stimulant laxative, clinically employed for the treatment of constipation and for bowel cleansing prior to diagnostic procedures like colonoscopies or surgery.[1][2] Its efficacy and safety profile are fundamentally linked to its design as a prodrug. A prodrug is an inactive or minimally active molecule that is metabolized in the body into its active therapeutic form.[2] The core innovation of sodium picosulfate lies in its targeted activation. It is specifically engineered to transit the upper gastrointestinal (GI) tract—the stomach and small intestine—intact, with negligible absorption or activity.[3] Its pharmacological action is initiated only upon reaching the colon, where it is transformed by the resident gut microbiota into its active metabolite.[4][5] This colon-specific activation minimizes systemic exposure and potential upper GI side effects, concentrating the therapeutic effect where it is needed. This guide provides a detailed technical examination of the enzymatic pathway responsible for this activation, the mechanism of action of the resulting metabolite, and the experimental methodologies used to investigate these processes.

The Activation Pathway: A Microbiome-Mediated Transformation

The conversion of sodium picosulfate from its inert form to a pharmacologically active agent is exclusively a function of the enzymatic machinery of the colonic microbiome.[2][5] After oral administration, the prodrug is neither absorbed nor hydrolyzed by host digestive enzymes in the upper intestine.[6] The journey to activation begins when it enters the large intestine, an environment densely populated with a diverse consortium of anaerobic bacteria.

The critical step in the activation is the cleavage of the two sulfate ester groups from the parent molecule. While initially presumed to be the work of bacterial sulfatases, more detailed research has revealed that the biotransformation is catalyzed by a novel type of bacterial arylsulfotransferase.[7][8][9] This enzyme does not simply hydrolyze the sulfate group; instead, it facilitates the transfer of the sulfate group from sodium picosulfate to an acceptor molecule, typically a phenolic compound present in the colonic lumen.[8][9] This trans-sulfation reaction releases the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) .[4][7] The presence of phenolic acceptors, derived from diet (e.g., flavonoids) or other metabolic processes, is therefore a key factor that activates this transformation.[9]

Figure 1: Prodrug activation pathway of sodium picosulfate in the colon.

The Key Enzymatic Player: Bacterial Arylsulfotransferase

The central catalyst in the activation of sodium picosulfate is an arylsulfotransferase produced by anaerobic bacteria residing in the human gut. Research has identified this enzyme in species such as Eubacterium A-44.[7] This enzyme exhibits distinct properties that differentiate it from typical host sulfatases. Its mechanism involves a stoichiometric transfer of a sulfate group from a donor (sodium picosulfate) to a phenolic acceptor, a process crucial for liberating the active BHPM.[7]

The functionality of this enzyme is highly dependent on the local microenvironment of the colon. Key parameters such as pH and the availability of suitable acceptor substrates significantly influence the rate of prodrug conversion. This enzymatic dependency is a primary reason for the observed variability in the onset of action of sodium picosulfate (typically 6-12 hours), as it reflects the time required for transit to the colon and subsequent metabolic activation.[3]